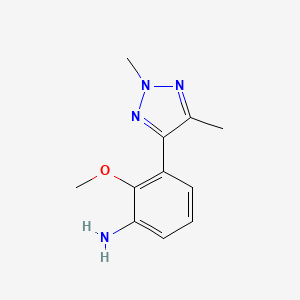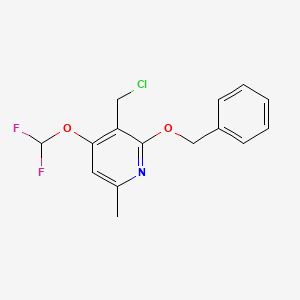
Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 3-amino-2-(3,5-difluorobenzyl)propanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid typically involves multiple steps. One common method starts with the preparation of 3,5-difluorobenzyl bromide, which is then reacted with an appropriate amino acid derivative. The reaction conditions often involve the use of organic solvents such as ether and reagents like triphenylphosphine and carbon tetrabromide .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while ensuring cost-effectiveness and safety. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl alcohol derivatives, while substitution reactions can produce a variety of substituted benzyl compounds.
Aplicaciones Científicas De Investigación
Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in various biochemical pathways. The difluorobenzyl moiety can enhance binding affinity and specificity towards certain targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Difluorobenzyl bromide
- 3,5-Difluorobenzyl alcohol
- 3,5-Difluorophenylalanine
Uniqueness
Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is unique due to the presence of the Boc protecting group and the difluorobenzyl moiety. These features confer specific chemical reactivity and biological activity that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C15H19F2NO4 |
|---|---|
Peso molecular |
315.31 g/mol |
Nombre IUPAC |
(2S)-2-[(3,5-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)4-9-5-11(16)7-12(17)6-9/h5-7,10H,4,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 |
Clave InChI |
HMYBZEUDZWSNCA-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC(=C1)F)F)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC(=C1)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



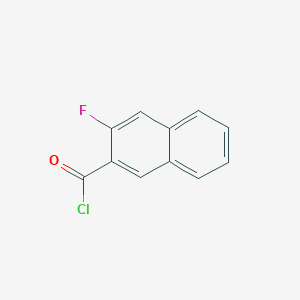
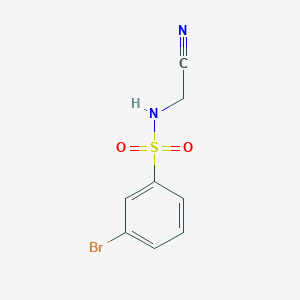
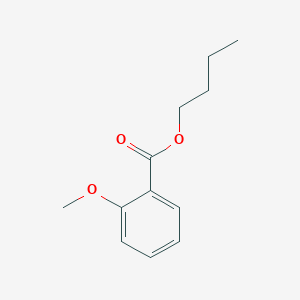

![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)
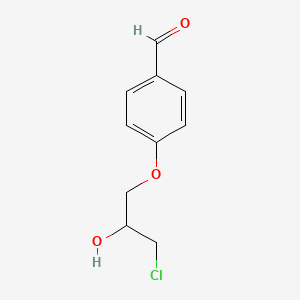
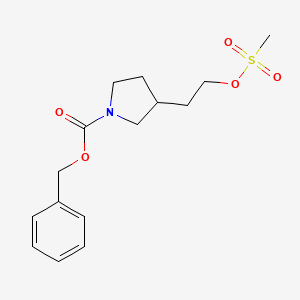
![3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione](/img/structure/B13978419.png)
